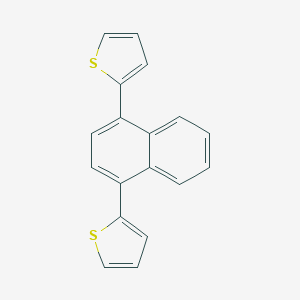

1,4-Bis(2-thienyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

128324-43-6 |

|---|---|

Molekularformel |

C18H12S2 |

Molekulargewicht |

292.4g/mol |

IUPAC-Name |

2-(4-thiophen-2-ylnaphthalen-1-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-2-6-14-13(5-1)15(17-7-3-11-19-17)9-10-16(14)18-8-4-12-20-18/h1-12H |

InChI-Schlüssel |

ZSIJUXOIEHXKQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=CS3)C4=CC=CS4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=CS3)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis 2 Thienyl Naphthalene

Monomer Synthesis Approaches

The primary routes to 1,4-bis(2-thienyl)naphthalene involve palladium or nickel-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing biaryl systems.

Cross-Coupling Reactions for this compound Synthesis

A direct and effective method for synthesizing this compound involves a Grignard reagent-mediated coupling reaction. electrochemsci.org In this approach, a Grignard reagent is prepared from a thienyl halide, such as 2-bromothiophene, by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide is then coupled with 1,4-dibromonaphthalene (B41722) in the presence of a nickel catalyst. electrochemsci.org A common catalyst for this type of transformation is bis(triphenylphosphino)dichloronickel(II) [NiCl2(PPh3)2]. electrochemsci.org The reaction proceeds by the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bonds.

The general scheme for this reaction is as follows:

Grignard Reagent Formation: 2-Bromothiophene reacts with magnesium in THF to form 2-thienylmagnesium bromide.

Cross-Coupling: The freshly prepared Grignard reagent is then added to a solution of 1,4-dibromonaphthalene and a catalytic amount of NiCl2(PPh3)2 in THF. The mixture is typically heated to drive the reaction to completion. electrochemsci.org

This method offers a straightforward route to the target molecule, utilizing readily available starting materials.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of 1,4-dibromonaphthalene with two equivalents of a thiophene-based boronic acid or boronic ester, such as 2-thienylboronic acid.

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. harvard.edumdpi.comwalisongo.ac.idpreprints.org

A typical experimental setup for a Suzuki coupling to synthesize a thienyl-naphthalene system would include:

Reactants: 1,4-dibromonaphthalene and 2-thienylboronic acid.

Catalyst: A palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). walisongo.ac.idpreprints.org

Ligand: Often a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3) or a more specialized ligand to enhance catalytic activity.

Base: An inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required. harvard.edu

Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and an aqueous solution of the base is commonly used. harvard.edu

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and heated to ensure a reasonable reaction rate.

The Stille coupling reaction provides another robust method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. nrochemistry.comlibretexts.org For the target molecule, this translates to the reaction of 1,4-dibromonaphthalene with two equivalents of an organostannane like 2-(tributylstannyl)thiophene. nih.gov

Key features of the Stille coupling include its tolerance to a wide range of functional groups and generally neutral reaction conditions. nrochemistry.comresearchgate.net The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

A representative procedure for a Stille coupling to form a thienyl-naphthalene linkage would involve:

Reactants: 1,4-dibromonaphthalene and 2-(tributylstannyl)thiophene.

Catalyst: A palladium complex, often Pd(PPh3)4 or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), is used. nih.gov

Solvent: Anhydrous, non-protic solvents such as THF, toluene, or DMF are typically employed. nrochemistry.comnih.gov

Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction. harvard.edu

The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed. nih.gov A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product. nrochemistry.com

Suzuki Coupling Reactions for Thienyl-Naphthalene Systems

Precursor Material Preparation (e.g., Brominated Naphthalenes, Thiophene (B33073) Derivatives)

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.

1,4-Dibromonaphthalene: This key starting material can be synthesized through the bromination of naphthalene (B1677914). However, direct bromination can lead to a mixture of isomers. More selective methods involve the bromination of 1-bromonaphthalene (B1665260), which preferentially yields the 1,4- and 1,5-isomers. Low-temperature bromination of 1-bromonaphthalene in a solvent like methylene (B1212753) chloride can favor the formation of 1,4-dibromonaphthalene. nih.gov It is commercially available from various chemical suppliers. electrochemsci.org

Thiophene Derivatives:

2-Thienylboronic Acid: This precursor for Suzuki coupling is commercially available. It can be prepared through several methods, including the reaction of a 2-lithiated thiophene with a trialkyl borate (B1201080) followed by hydrolysis.

2-(Tributylstannyl)thiophene: Used in Stille coupling, this organotin reagent is also commercially available. It can be synthesized by reacting 2-lithiothiophene (generated by deprotonation of thiophene with a strong base like n-butyllithium) with tributyltin chloride. nih.gov

Analytical and Spectroscopic Characterization Techniques for Monomers

Once synthesized, the purity and structure of the this compound monomer are confirmed using a variety of analytical and spectroscopic techniques.

| Technique | Purpose | Typical Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei. | ¹H NMR: Signals corresponding to the protons on the naphthalene ring and the thiophene rings would be observed. The protons on the naphthalene ring (H-2, H-3, H-5, H-6, H-7, H-8) and the thiophene rings (α- and β-protons) would appear in the aromatic region of the spectrum. For instance, protons on the naphthalene ring have been observed at approximately 8.25 ppm and 7.61 ppm, while thiophene protons appear around 7.74 ppm, 7.36 ppm, and 7.27 ppm. electrochemsci.org¹³C NMR: Resonances for each unique carbon atom in the molecule would be present, confirming the carbon skeleton. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule based on their characteristic vibrational frequencies. | The spectrum would show characteristic C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹). vscht.cz C=C stretching vibrations for both the naphthalene and thiophene rings would be seen in the 1600-1400 cm⁻¹ region. vscht.cz The spectrum would also feature bands related to the C-S bond of the thiophene ring. |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the conjugated π-system. | The UV-Vis spectrum of this compound in a solvent like dimethylformamide (DMF) shows a strong absorption maximum (λmax) at approximately 327 nm. electrochemsci.org This absorption is due to the π-π* transitions within the extended conjugated system of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition of the compound. | The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₁₈H₁₂S₂. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the chemical structure of this compound by identifying the chemical environment of its protons. The spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), shows distinct signals corresponding to the protons on the naphthalene and thiophene rings. electrochemsci.org

The protons of the naphthalene ring appear at chemical shifts of approximately 8.236 ppm and 7.612 ppm. electrochemsci.org Notably, the signals for the protons at the b and c positions of the naphthalene ring overlap, resulting in a single peak with an equivalent chemical shift at 7.612 ppm. electrochemsci.org The protons of the thiophene rings are observed at 7.740 ppm (α-proton), 7.360 ppm (β-proton), and 7.275 ppm (β-proton). electrochemsci.org

Table 2: ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.236 | dd | 2H | Naphthalene ring protons |

| 7.740 | d | 2H | Thiophene ring (α-protons) |

| 7.612 | s | 4H | Naphthalene ring protons (b and c positions) |

| 7.360 | d | 2H | Thiophene ring (β-protons) |

| 7.275 | t | 2H | Thiophene ring (β-protons) |

Data sourced from the International Journal of Electrochemical Science. electrochemsci.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and bonding within the this compound molecule. The spectrum exhibits characteristic absorption bands that confirm the presence of both the naphthalene and thiophene moieties. electrochemsci.org

Key vibrational bands include the C-H stretching of the aromatic rings, C=C stretching within the rings, and specific vibrations related to the thiophene rings. The band around 1581 cm⁻¹ is attributed to the stretching vibrations of the C=C bonds in the naphthalene ring. electrochemsci.org The characteristic C-S stretching vibration of the thiophene ring appears at 701 cm⁻¹. electrochemsci.org The out-of-plane bending vibrations of the C-H bonds on the aromatic rings are also observed.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1581 | C=C stretching of the naphthalene ring |

| 1430 | Aromatic C=C stretching |

| 1238 | C-H in-plane bending |

| 840 | C-H out-of-plane bending of the naphthalene ring |

| 701 | C-S stretching of the thiophene ring |

Data sourced from the International Journal of Electrochemical Science. electrochemsci.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic properties of this compound. Due to its extended π-conjugated system, the compound absorbs light in the ultraviolet-visible region. When dissolved in a solvent like N,N-dimethyl formamide (B127407) (DMF), the UV-visible spectrum of the monomer shows a strong and sharp absorption peak. electrochemsci.org

The maximum absorption (λmax) for the this compound monomer in DMF is observed at 384 nm. electrochemsci.org This absorption corresponds to the π-π* electronic transition within the conjugated structure. From this absorption data, the optical energy gap (Eg) can be calculated, which for the monomer is 2.59 eV. electrochemsci.org

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition | Optical Energy Gap (Eg) (eV) |

| DMF | 384 | π-π* | 2.59 |

Data sourced from the International Journal of Electrochemical Science. electrochemsci.org

Polymerization and Copolymerization Strategies for 1,4 Bis 2 Thienyl Naphthalene Derivatives

Electrochemical Polymerization of 1,4-Bis(2-thienyl)naphthalene

Electrochemical polymerization is a direct and effective method for synthesizing conjugated polymer films on an electrode surface. electrochemsci.org For the monomer this compound (BTN), this process is facilitated by the conjugated structure of the monomer, which allows for a lower onset oxidation potential (1.09V vs. Ag-wire) compared to thiophene (B33073) and naphthalene (B1677914) monomers individually. electrochemsci.org The polymerization proceeds via an oxidative coupling reaction that eliminates protons at the alpha-positions of the thiophene rings. electrochemsci.org

The electrochemical polymerization of BTN results in the formation of Poly(this compound) (PBTN) films on the working electrode. electrochemsci.org As the cyclic voltammetry scans continue, the increase in redox wave current densities indicates the progressive deposition and growth of the conducting polymer on the electrode. electrochemsci.org

The resulting PBTN film exhibits a distinct morphology. electrochemsci.org Scanning electron microscopy (SEM) reveals a porous, coral-like structure composed of small granules with approximate diameters ranging from 50 to 200 nm. electrochemsci.org This porous nature is advantageous as it can facilitate the movement of doping anions into and out of the polymer film during the redox (doping and dedoping) process, which is consistent with the material's good redox activity. electrochemsci.org A notable characteristic of the resulting polymer is that its oligomeric form is partially soluble in organic solvents such as N,N-dimethyl formamide (B127407) (DMF) and dimethyl sulfoxide (B87167) (DMSO). electrochemsci.org

The properties and quality of the PBTN film are highly dependent on the electrochemical polymerization parameters. electrochemsci.org Research has identified specific conditions to optimize the synthesis of these films. The polymer film is typically prepared potentiostatically, holding the potential at a constant value to drive the polymerization. electrochemsci.org

Key parameters for the successful electrochemical polymerization of BTN are detailed in the table below.

| Parameter | Value/Condition | Source |

| Monomer | This compound (BTN) | electrochemsci.org |

| Monomer Concentration | 0.005 M | electrochemsci.org |

| Solvent | Acetonitrile (ACN) | electrochemsci.org |

| Supporting Electrolyte | 0.2 M Sodium Perchlorate (NaClO₄) | electrochemsci.org |

| Polymerization Potential | 1.3 V vs. Ag wire (potentiostatic) | electrochemsci.org |

| Working Electrode | Indium Tin Oxide (ITO) or Platinum | electrochemsci.org |

These conditions ensure the formation of a stable PBTN film that adheres well to the electrode surface and exhibits reversible redox behavior, which is crucial for electrochromic applications. electrochemsci.org The peak current densities are proportional to the potential scan rates, indicating a reversible redox process that is not limited by diffusion. electrochemsci.org

Formation of Poly(this compound) (PBTN) Films

Chemical Oxidative Polymerization Approaches

While electrochemical methods are common, chemical oxidative polymerization offers an alternative route for synthesizing polymers from thiophene-based monomers in solution. This approach typically involves using a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce polymerization. itu.edu.tr

For derivatives like 1,4-bis(2-thienyl)benzene containing polystyrene side chains, chemical oxidative polymerization has been successfully employed. itu.edu.tr In this strategy, FeCl₃ acts as the oxidant to facilitate the coupling of the monomer units at the accessible positions on the thiophene rings. itu.edu.tr This method allows for the synthesis of copolymers with alternating phenylene and bithienyl groups in the main chain. itu.edu.tr The resulting polymers are often soluble in common organic solvents, which aids in their characterization and processing into thin films. itu.edu.tr

Copolymerization with Other Conjugated Monomers

Copolymerization is a widely used strategy to modify and enhance the properties of conjugated polymers, including their electronic, electrochromic, and electroluminescent characteristics. researchgate.net By incorporating different monomer units into a single polymer chain, the resulting material can exhibit properties distinct from its constituent homopolymers. acs.org

The electrochemical copolymerization of this compound with pyrene (B120774) has been described as a feasible method for creating new functional polymers. researchgate.net The viability of electrochemical copolymerization is often predicted by comparing the onset oxidation potentials of the individual monomers. mdpi.com A small difference between these potentials suggests that the two monomers can be readily copolymerized. mdpi.com The introduction of pyrene units into the polymer backbone can significantly alter the optoelectronic properties of the resulting material. researchgate.netmdpi.com

A novel copolymer has been successfully synthesized electrochemically from this compound (BTN) and 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net The similar onset oxidation potentials of the two comonomers facilitate a relatively easy electrochemical copolymerization process. researchgate.net

The resulting copolymer, P(BTN-co-EDOT), is not merely a blend of the respective homopolymers but a true copolymer, as confirmed by electrochemical and spectroscopic analyses. researchgate.net This copolymer exhibits distinct electrochromic properties and a tunable band gap. researchgate.net

Key Properties of P(BTN-co-EDOT) Copolymer

| Property | Value | Source |

|---|---|---|

| π–π Transition Peak (Neutral State)* | 515 nm | researchgate.net |

| Optical Band Gap (Eg) | 1.73 eV | researchgate.net |

| Optical Contrast (ΔT%) | 48.4% at 504 nm45.2% at 770 nm | researchgate.net |

| Response Time (Oxidized to Reduced) | 0.88 s at 504 nm0.84 s at 770 nm | researchgate.net |

The copolymerization with EDOT, a well-known monomer used in high-performance conducting polymers, allows for the creation of materials with multichromism and improved electrochromic performance, such as high optical contrast and fast switching times. researchgate.net

Copolymerization with 2,2'-Bithiophene (B32781)

The copolymerization of naphthalene-based units with 2,2'-bithiophene is a widely employed strategy to create donor-acceptor (D-A) copolymers with desirable charge transport characteristics. In many instances, a naphthalene diimide (NDI) core, which is an electron-accepting unit, is copolymerized with electron-donating bithiophene. researchgate.netsci-hub.se The resulting polymers, often abbreviated as P(NDI-T2), are noted for their high electron mobility and stability, making them suitable as n-type semiconductors in organic electronics. sci-hub.senih.gov

Electrochemical copolymerization represents another viable route. For example, this compound (BTN) has been successfully copolymerized with pyrene through electrochemical methods. science.gov This approach allows for the direct synthesis of copolymer films on an electrode surface. science.gov The resulting copolymers, such as P(BTN-co-pyrene), exhibit distinct electrochromic properties, changing color in response to applied potentials. science.gov Copolymerization is a feasible method for modifying and tuning the photoelectronic, electrochromic, and electroluminescent properties of the final polymer films. researchgate.net

The inclusion of thiophene units in the polymer backbone is shown to enhance polymer crystallinity and macromolecular order, which can lead to improved device performance. researchgate.net For instance, in a series of NDI-thiophene copolymers, increasing the number of thiophene units was found to improve electron mobilities in organic field-effect transistors (OFETs). researchgate.net Stille polymerization is a common method for synthesizing these copolymers, though modified procedures have been developed to achieve high molecular weight polymers in shorter reaction times. researchgate.netnih.gov

Incorporation into Naphthalene Diimide (NDI)-Based Copolymers

Derivatives of this compound are frequently incorporated as electron-donating monomers in donor-acceptor copolymers with naphthalene diimide (NDI), a strong electron acceptor. researchgate.netelectrochemsci.org This "push-pull" architecture is fundamental to tuning the optoelectronic properties of the resulting materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). electrochemsci.orgresearchgate.net The NDI unit's high electron affinity, thermal stability, and tunable LUMO level make it a popular building block for n-type organic semiconductors. electrochemsci.org

The synthesis of these copolymers is often achieved through cross-coupling reactions like Stille polymerization, which involves reacting a distannylated donor monomer (like a bithiophene derivative) with a dibrominated NDI acceptor monomer. nih.govrsc.org This method has been used to produce a variety of NDI-bithiophene copolymers, famously including the polymer known as N2200, which is poly[[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)]. rsc.orgflinders.edu.au The properties of these polymers can be further tuned by creating terpolymers, where a third monomer is introduced to modify crystallinity and morphology. sci-hub.sersc.org For example, incorporating a small amount of a dicyanodistyrylbenzene (DCB) unit into an NDI-bithiophene backbone through random polymerization can alter the polymer's crystallization temperature and improve the power conversion efficiency in all-polymer solar cells. rsc.org

Another synthetic approach is anion radical polymerization, which has been explored for dibrominated furan-, thiophene-, and selenophene-flanked NDI monomers, avoiding the use of toxic organotin reagents. acs.org This method has been shown to produce symmetric and asymmetric NDI-based copolymers with electron mobilities suitable for OFETs and power conversion efficiencies of up to 6.41% in all-polymer solar cells. acs.org

The strategic placement of the thiophene units and the nature of the linkage to the naphthalene core are critical. For instance, copolymers based on 1,4-bis(2-(3,4-ethylenedioxythiophene))-naphthalene and 2,6-bis(2-(3,4-ethylenedioxythiophene))-naphthalene have been synthesized and show different optoelectronic properties due to the different substitution patterns on the naphthalene ring. acs.org

Direct Arylation Polymerization (DAP) Techniques for Naphthalene-Thiophene Systems

Direct Arylation Polymerization (DAP) has emerged as a more environmentally benign and efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. mdpi.comacs.org DAP avoids the synthesis of organometallic monomers (containing tin, boron, etc.), reducing synthetic steps and toxic byproducts. acs.orgresearchgate.net This technique involves the direct coupling of C-H bonds with C-Halogen bonds, typically catalyzed by a palladium complex. researchgate.net

DAP has been successfully applied to produce alternating copolymers of naphthalene diimide (NDI) and thiophene derivatives. acs.orgrsc.org A key challenge in DAP is controlling the regioselectivity and preventing undesirable side reactions, such as homocoupling. acs.org However, optimized reaction protocols have been developed that yield high molecular weight, defect-free polymers. For example, a highly efficient DAP protocol for synthesizing the alternating naphthalene diimide bithiophene copolymer (PNDIT2) uses a Pd₂(dba)₃ catalyst with K₂CO₃ and pivalic acid (PivOH) in aromatic solvents, achieving quantitative yields and high molecular weights. acs.org

The choice of catalyst, ligand, solvent, and monomer concentration is critical for a successful DAP reaction. mdpi.comacs.org For the synthesis of Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT), a systematic optimization of DAP conditions revealed that a Pd₂(dba)₃/P(o-OMePh)₃ catalyst system in toluene (B28343) at 120 °C provided the polymer in good yield and with high molecular weight. mdpi.com

| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Mₙ (kDa) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (0.5) | Toluene | 0.05 | 70 | 24 | 4 | 50 |

| 5 | Pd₂(dba)₃ (0.5) | THF | 0.1 | 100 | 24 | 7 | 65 |

| 13 | Pd₂(dba)₃ (0.5) | Toluene | 0.2 | 100 | 24 | 17 | 90 |

| 19 | Pd₂(dba)₃ (0.5) | Toluene | 0.5 | 100 | 24 | 35 | 99 |

Conditions: All reactions used K₂CO₃ (3 equiv) and PivOH (1 equiv). Mₙ determined by SEC in CHCl₃.

Control of Molecular Weight and Polymer Architecture Design

Controlling the molecular weight and architecture of conjugated polymers is essential for optimizing their performance in electronic devices. For step-growth polymerization methods like Stille coupling and DAP, achieving high molecular weights is often a primary goal, as properties like charge carrier mobility and thin-film morphology can be dependent on polymer chain length. acs.orgscholaris.ca

In Direct Arylation Polymerization (DAP), the molecular weight of the resulting polymer can be influenced by several factors. For the synthesis of PNDIT2, it was demonstrated that increasing the monomer concentration from 0.05 M to 0.5 M led to a significant increase in the number-average molecular weight (Mₙ) from 4 kDa to 35 kDa. acs.org This effect is attributed to the suppression of solvent end-capping termination reactions at higher concentrations. acs.org

Nonstoichiometric polymerization is another advanced strategy for controlling polymer properties. Recently, a nonstoichiometric DAP method was reported that yields high-molar-mass conjugated polymers even when using an excess of one monomer. wiley.com This was achieved by using a specific palladium catalyst system with an (4-dimethylaminophenyl)di-tert-butylphosphine (AmPhos) ligand, which facilitates an Initiator-Transfer-Terminator (ITT) mechanism. wiley.com

Polymer architecture can be engineered through the synthesis of random or block copolymers and terpolymers. sci-hub.sersc.org For example, creating D-A₁-D-A₂ type terpolymers, which consist of one donor unit and two different acceptor units (e.g., NDI units with different alkyl side chains), allows for fine-tuning of the polymer's electrical and mechanical properties. sci-hub.se This approach has been used to develop NDI-based polymers that outperform the standard N2200 in both power conversion efficiency and mechanical robustness. sci-hub.se Similarly, random copolymerization by introducing a small percentage of a third monomer can disrupt polymer packing and modify crystallinity, which in turn affects the morphology of donor-acceptor blends in solar cells. rsc.org While true living polymerization, which allows for precise control over molecular weight, low polydispersity, and the synthesis of block copolymers, is challenging for most conjugated polymers, research continues to explore routes like anion-radical polymerization to achieve better control. scholaris.cagoogle.com

| Polymer | Mₙ (kDa) | Polydispersity Index (PDI) | Synthesis Method | Reference |

|---|---|---|---|---|

| N2200 | 75.7 | 1.83 | Stille Polymerization | rsc.org |

| PNDI5 (Terpolymer) | 68.5 | 1.85 | Stille Polymerization | rsc.org |

| PNDI10 (Terpolymer) | 60.6 | 1.93 | Stille Polymerization | rsc.org |

| PNDIHD/DT-0.41 (Terpolymer) | 51.3 | 2.1 | Stille Polymerization | sci-hub.se |

Electronic Structure and Charge Carrier Dynamics in 1,4 Bis 2 Thienyl Naphthalene Based Systems

Elucidation of Conjugation Pathways and Extended π-Systems

The electronic properties of 1,4-Bis(2-thienyl)naphthalene (BTN) and its derivatives are fundamentally governed by their extended π-conjugated systems. In the BTN monomer, the substitution of the naphthalene (B1677914) core at the 1 and 4 positions with thiophene (B33073) rings creates an extended π–π* bonding system. electrochemsci.org This molecular architecture facilitates significant electronic delocalization across the naphthalene and thiophene moieties. The planarity of the molecule is a critical factor, as torsional angles between the aromatic rings can disrupt π-electron delocalization, while a more planar conformation enhances it. researchgate.net

The extension of conjugation is evident when comparing the monomer to its corresponding polymer, poly(1,4-bis(2-thienyl)-naphthalene) (PBTN). A significant red shift in the maximum absorption wavelength (λmax) of approximately 57 nm is observed in the polymer compared to the monomer, which is a direct consequence of the increased effective conjugation length along the polymer backbone. electrochemsci.org This principle of extending conjugation is a common strategy in materials science; for instance, inserting thiophene spacers between aromatic units in a polymer chain is a known method to extend electronic conjugation and prevent backbone twisting. mdpi.com The fusion of aromatic rings, as seen in the broader class of naphthalene-based polycyclic hydrocarbons, is a key design element for creating materials with extensive π-conjugation. nih.gov In related systems, such as those based on naphthalene diimide (NDI), extending the π-system through the addition of fused rings has been shown to promote greater electron delocalization and a more planar backbone conformation, which are desirable for efficient charge transport. acs.orgresearchgate.net

Band Gap Engineering and Frontier Molecular Orbital Tuning (HOMO-LUMO Energies)

The ability to tune the band gap and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for the application of these materials in electronic devices. For materials like PBTN, properties such as electrochromism are directly related to changes in the band gap during redox (doping-dedoping) processes. electrochemsci.org Fine-tuning of the band gap can be achieved by systematically modifying the electronic character of the π-orbital system. electrochemsci.org

The structure of the monomer unit has a profound impact on the frontier molecular orbital energies. Studies on analogous naphthalene-based systems demonstrate this relationship clearly. For example, in naphthalene bisimides, altering the N-substituents from alkyl to alkylaryl or alkylthienyl groups significantly lowers the LUMO energy level. acs.org Specifically, the introduction of a thienyl group can lower the LUMO energy from approximately -3.72 eV to -3.94 eV and concurrently reduce the HOMO-LUMO energy gap. acs.org In these substituted molecules, theoretical calculations have shown that oxidation (electron removal) is primarily associated with the thienyl ring, whereas reduction (electron addition) affects the central naphthalene core. acs.org

Similarly, chemical modifications to the naphthalene core itself, such as thionation in naphthalene diimides, can appreciably decrease the LUMO energy level. acs.orgscholaris.ca The specific substitution pattern on the naphthalene ring also plays a role. The table below presents theoretically calculated frontier orbital energies for different thienyl-naphthalene derivatives, illustrating the influence of the core structure and substitution.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |

| Thionated Naphthalene Diimide Derivative | -5.58 | -4.33 | 1.25 | acs.orgscholaris.ca |

| Naphthalene Bisimide (Alkyl Substituted) | - | -3.72 | - | acs.org |

| Naphthalene Bisimide (Thienyl Substituted) | - | -3.94 | - | acs.org |

Copolymerization is a highly effective strategy for modifying the electronic properties and tuning the band gap of conjugated polymers. electrochemsci.org By combining this compound (BTN) with other monomers, new materials with tailored band gaps can be created. A notable example is the electrochemical synthesis of a copolymer based on BTN and 3,4-ethylenedioxythiophene (B145204) (EDOT). jst.go.jpresearchgate.netresearchgate.net This approach results in a novel conjugated copolymer with a low band gap, demonstrating that the electronic properties are a hybrid of the constituent monomers. jst.go.jpresearchgate.net

This donor-acceptor (D-A) strategy is widely used to develop low band gap materials. By pairing electron-rich (donor) units with electron-deficient (acceptor) units along a polymer chain, it is possible to create materials with broad light absorption and low optical band gaps, sometimes below 1.4 eV. nycu.edu.tw In NDI-based copolymers, for instance, extending the length of the oligothiophene donor unit or using random copolymerization techniques are proven methods to systematically adjust the frontier energy levels, band gap, and charge transport characteristics of the final material. researchgate.netwiley.comrsc.org The LUMO levels in such copolymers are often determined by both the acceptor (e.g., NDI) and the donor comonomer (e.g., thiophene), allowing for precise tuning. rsc.org

Influence of Monomer Structure on Electronic Energy Levels

Mechanisms of Charge Transport

The process can be broadly categorized into two regimes: coherent (or band-like) transport, where charge carriers are delocalized over several molecules, and incoherent hopping transport, which is localized and influenced by vibrations (phonons). arxiv.org High mobility is associated with coherent transport, which requires large electronic coupling (charge transfer integrals) between molecular units. arxiv.org In some naphthalene-bithiophene copolymers, the transport mechanism has been described as small-polaron hopping, where the charge is localized on a specific unit (a polaron) and hops to an adjacent site. osti.gov

Intrachain transport refers to the movement of charge along the backbone of a single polymer chain. nist.gov The efficiency of this process is highly dependent on the electronic coupling between the monomer units that constitute the chain. In copolymers of naphthalene diimide and bithiophene, the electronic coupling between the NDI acceptor units is not due to direct through-space overlap but is mediated by the bithiophene bridge in a "super-exchange" mechanism. osti.gov

The energetic landscape along the polymer chain is also critical. A uniform landscape with minimal energetic disorder facilitates more efficient transport. researchgate.net The energy required to localize a charge on a molecular segment, known as the internal reorganization energy, is a key parameter that influences intrachain transport. This can be calculated using theoretical methods to account for intramolecular polaronic effects. researchgate.netwiley.com Studies on model compounds indicate that a molecular polaron model can be appropriate for describing the charge transport mechanism along the polymer chains in these systems. osti.gov

Intermolecular charge transport, or the movement of charge between different polymer chains, is essential for bulk conductivity. This process is governed by intermolecular interactions and the degree of charge delocalization between chains. wiley.com Strong electronic coupling between adjacent chains, often facilitated by π-π stacking, is crucial. nist.gov

The solid-state packing and microstructure of the material are therefore of paramount importance. Well-ordered, crystalline domains with close π-π stacking distances (typically 3.3–3.6 Å) create effective pathways for intermolecular charge hopping. acs.orgresearchgate.net In thin films, the aggregation of polymer chains leads to enhanced π-π interactions, which can be observed as a red shift in the optical absorption spectra compared to the material in solution. mdpi.com In many advanced polymer systems, it has been found that intermolecular effects, such as the degree of wavefunction overlap between chains and the level of energetic disorder in the film, are the dominant factors determining the ultimate charge mobility, often prevailing over intramolecular effects. researchgate.netwiley.com

Intrachain Charge Transport Phenomena

Investigation of Polaron and Bipolaron Formation in Doped States

The process of doping in conjugated polymers, such as those derived from this compound, introduces charge carriers that are fundamental to their electrical conductivity and electrochromic properties. These charge carriers are known as polarons and bipolarons. rsc.org A polaron is a radical ion (cation or anion) that creates a localized distortion in the polymer chain and introduces a new electronic state within the band gap. rsc.org A bipolaron consists of two charges on the polymer backbone and can be formed by the combination of two polarons. rsc.org The formation and evolution of these species can be systematically investigated by applying an external potential during electrochemical doping and monitoring the corresponding changes in the material's absorption spectrum.

Spectroelectrochemistry is a primary technique used to observe the generation of these charge carriers. electrochemsci.org In the neutral state, polymers based on this compound exhibit a strong absorption band in the visible region, which is attributed to the π–π* electronic transition. For instance, poly(1,4-bis(2-thienyl)-naphthalene), known as PBTN, shows this characteristic absorption in its neutral form. electrochemsci.org

Upon oxidation, which is achieved by applying an increasing positive potential, the intensity of this π–π* transition peak decreases. electrochemsci.org This decrease is accompanied by the simultaneous emergence of new absorption bands at lower energies (longer wavelengths). electrochemsci.orgelectrochemsci.org These new bands are the spectroscopic signatures of polaron and bipolaron formation.

Detailed research on PBTN films provides clear evidence of this process. When the potential applied to a PBTN-coated electrode is increased from 0 V to 1.3 V, two new absorption bands appear. electrochemsci.org The first band, emerging at approximately 700 nm, is attributed to the formation of polarons. A second band, appearing at wavelengths longer than 1050 nm, is assigned to bipolarons. electrochemsci.org This evolution of spectral features indicates that as the doping level increases, charge carriers are injected into the polymer backbone, leading to the formation of polarons and subsequently bipolarons. mdpi.com In some systems, at higher potentials, the formation of bipolaronic species can lead to a reduction in the polaron population. mdpi.com

The table below summarizes the key spectral changes observed during the electrochemical doping of a PBTN film, illustrating the transition from the neutral state to the doped state characterized by polarons and bipolarons.

| State | Absorption Peak (π-π*) | Polaron Band | Bipolaron Band |

| Neutral PBTN | Decreases upon oxidation | - | - |

| Doped PBTN | Diminished intensity | ~700 nm | >1050 nm |

This table presents the characteristic absorption bands for Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) in its neutral and doped states based on spectroelectrochemical analysis. Data sourced from electrochemsci.org.

Similar phenomena are observed in copolymers incorporating the this compound (BTN) unit. For example, a copolymer of BTN and pyrene (B120774), P(BTN-co-pyrene), also displays distinct electrochromic properties linked to the formation of polaron and bipolaron bands under varying potentials. researchgate.net The introduction of these new electronic states within the original band gap is responsible for the material's change in color, a property known as electrochromism. electrochemsci.orgresearchgate.net The monomer 1,4-bis(2-thienyl)-naphthalene itself has a relatively low onset oxidation potential, which facilitates the electrochemical polymerization and subsequent doping to form these charge carriers. electrochemsci.org

Optoelectronic and Electrochemical Performance of Poly 1,4 Bis 2 Thienyl Naphthalene and Copolymers

Electrochromic Properties and Performance

Poly(1,4-bis(2-thienyl)naphthalene) (PBTN) and its copolymers are noted for their interesting electrochromic properties, which involve reversible changes in color and optical transmittance in response to an applied electrical potential. These characteristics make them promising materials for applications such as electrochromic devices (ECDs), smart windows, and displays.

The electrochromism in these polymers stems from the doping and dedoping processes, which alter their electronic band structure. electrochemsci.org The introduction of a naphthalene (B1677914) unit into a poly(2,2'-bithiophene) backbone results in a polymer with unique multicolor electrochromic behavior. electrochemsci.org

Coloration Efficiency and Switching Times

Coloration efficiency (CE), or η, is a key metric for evaluating the performance of electrochromic materials. It quantifies the change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Qd). A higher coloration efficiency indicates that a greater change in color can be achieved with less charge, signifying higher efficiency.

The response time, another critical parameter, measures how quickly the material can switch between its colored and bleached states. Fast switching times are essential for applications like displays and auto-dimming mirrors.

For a PBTN film, the coloration efficiency has been calculated to be 124.8 cm²/C. electrochemsci.org The film exhibits a maximum optical contrast (ΔT%) of 24% at 700 nm, with a response time of 1.78 seconds. electrochemsci.org In a copolymer of this compound and 3,4-ethylenedioxythiophene (B145204), the coloration efficiency of the resulting device was found to be 234 cm²/C at 700 nm. researchgate.net

| Material | Wavelength (nm) | Optical Contrast (ΔT%) | Response Time (s) | Coloration Efficiency (η) (cm²/C) |

| PBTN | 700 | 24% | 1.78 | 124.8 |

| P(CBP-co-BT) | 667 | 51.6% | 0.94 | - |

| P(CBP-co-BT)/PEDOT Device | 700 | 28.6% | 0.47 | 234 |

| PBMTB | 630 | 58% | 1.11 | 107 |

| PBMTB/PEDOT Device | 606 | 50% | 0.41 | 365.6 |

| PBCB | 427 | 60.98% | 2.07 (coloring), 0.45 (bleaching) | - |

| PBCB/PEDOT Device | 427 | 26.64% | 0.90 | - |

| PBCB/PEDOT Device | 625 | 43.67% | 0.66 | - |

Multielectrochromism in Poly(this compound) Copolymers

Copolymerization is a powerful strategy for tuning the electrochromic properties of conducting polymers. By combining different monomer units, it is possible to create materials with a wider range of colors and improved performance characteristics.

PBTN itself displays multielectrochromic behavior, showing four different colors at various potentials: yellowish-green in its neutral state, green at an intermediate doped state, and blue in a fully doped state. electrochemsci.org The ability to display multiple colors is a result of the introduction of naphthalene units into the poly(2,2'-bithiophene) backbone. electrochemsci.org

Copolymers of this compound with other monomers, such as 3,4-ethylenedioxythiophene (EDOT), also exhibit distinct multielectrochromic properties. For instance, a copolymer of this compound and EDOT displays four different colors: orange-yellow, blue, yellowish-green, and greenish-blue, depending on the applied potential. researchgate.net Another copolymer, P(EBE-co-BMTB), created by copolymerizing 1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene and 1,4-bis(3-methylthiophen-2-yl)benzene, shows color changes between orange-yellow, yellowish-green, sky blue, and purplish-blue. researchgate.net

Electrochemical Reversibility and Cyclic Stability

The long-term stability of an electrochromic material is crucial for its practical application. This is often assessed by its electrochemical reversibility and cyclic stability, which refer to the material's ability to be repeatedly switched between its oxidized and reduced states without significant degradation in performance.

The cyclic voltammograms of PBTN show that the peak current densities are proportional to the potential scan rates, which indicates a reversible redox process. electrochemsci.org This suggests that the polymer adheres well to the electrode and that the electrochemical processes are not limited by diffusion. electrochemsci.org

Copolymers of this compound have also demonstrated good stability. For example, after 500 cycles, a copolymer of 1,4-bis(2-thienyl)-naphthalene with 3,4-ethylenedioxytiophene retained a significant percentage of its original electroactivity and optical contrast at various wavelengths. rsc.org This high level of stability suggests that these copolymers are promising candidates for use in durable electrochromic devices. rsc.org

Photophysical Properties

The photophysical properties of poly(this compound) and its derivatives, such as their fluorescence and absorption characteristics, are key to understanding their potential in optoelectronic applications like organic light-emitting diodes (OLEDs).

Fluorescence and Photoluminescence Quantum Yields

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The photoluminescence quantum yield (Φ) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

An oligomer of PBTN, when dissolved in N,N-dimethyl formamide (B127407) (DMF), is a green-light emitter with an emission peak at 514 nm. electrochemsci.org Its photoluminescence quantum yield in this solution is 0.235. electrochemsci.org This suggests that soluble PBTN could be a candidate for green-light-emitting materials in applications like organic lasers. electrochemsci.org The fluorescence quantum yields of some related polymers, specifically poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s, have been found to be high, ranging from 50% to 80% in dilute solutions. acs.org

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of a material provide valuable information about its electronic structure and how it interacts with light.

The UV-visible absorption spectrum of a PBTN oligomer dissolved in DMF shows a strong absorption peak at 384 nm, corresponding to an energy gap of 2.59 eV. electrochemsci.org A PBTN film electrodeposited on an ITO electrode exhibits a broader π-π* absorption maximum around 401 nm, with a smaller energy gap of 2.33 eV. electrochemsci.org The red shift observed in the solid-state polymer compared to the dissolved oligomer is attributed to a higher average degree of conjugation in the solid state. electrochemsci.org The monomer, this compound (BTN), has an absorption maximum at 327 nm in DMF solution. electrochemsci.org

Upon oxidation, the intensity of the π-π* transition absorption of the PBTN film decreases, while two new absorption bands appear at 700 nm and at wavelengths longer than 1050 nm. electrochemsci.org The fluorescence emission spectrum of the PBTN oligomer in DMF shows a maximum at 514 nm. electrochemsci.org

Studies on naphthalene-substituted oligothiophenes have shown that their absorption and fluorescence spectra are influenced by the number of thiophene (B33073) units. researchgate.net The emission spectra of a thienyl-based dansyl derivative are affected by solvent polarity, with a broad emission spectrum observed in apolar solvents. rsc.org

| Compound | Solvent/State | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Energy Gap (Eg) (eV) |

| PBTN Oligomer | DMF | 384 | 514 | 2.59 |

| PBTN Film | Solid | 401 | - | 2.33 |

| BTN Monomer | DMF | 327 | - | - |

| TEDG | Hexane | 235, 334 | 456 | - |

| TEDG | Acetonitrile | 225, 341 | - | - |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| PBTN | Poly(this compound) |

| BTN | This compound |

| P(CBP-co-BT) | Copolymer of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl and Benzothiadiazole |

| PEDOT | Poly(3,4-ethylenedioxythiophene) |

| PBMTB | Poly(1,4-bis(3-methylthiophen-2-yl)benzene) |

| PBCB | Poly(1,3-bis(9H-carbazol-9-yl)benzene) |

| P(EBE-co-BMTB) | Copolymer of 1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene and 1,4-bis(3-methylthiophen-2-yl)benzene |

| TEDG | Thienyl-based Dansyl Derivative |

| DMF | N,N-dimethyl formamide |

| ITO | Indium Tin Oxide |

Applications in Organic Electronic Devices

Polymers derived from this compound, particularly those based on the naphthalene diimide (NDI) acceptor unit, have been identified as high-performance n-type semiconductors. Their high electron affinity, robust thermal and morphological stability, and tunable electronic properties make them excellent candidates for various organic electronic devices, including polymer solar cells and organic field-effect transistors. mdpi.comresearchgate.net

The development of n-type polymers based on naphthalene has been a significant focus for applications in organic photovoltaics (OPVs). mdpi.com Specifically, NDI-based polymers such as poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)}, commonly known as N2200 or P(NDI2OD-T2), have become benchmark polymer acceptors in all-polymer solar cells (all-PSCs). mdpi.comresearchgate.netsci-hub.se These all-PSCs, which use a polymer as both the electron donor and acceptor, offer advantages in mechanical flexibility and stability compared to systems using small-molecule acceptors. rsc.orgoup.com

The performance of these solar cells is highly dependent on the design of the polymer backbone and the engineering of the side chains, which influences the material's solubility, molecular energy levels, and film morphology. sci-hub.se By pairing NDI-based polymer acceptors with suitable polymer donors like PBDB-T, power conversion efficiencies (PCEs) have steadily increased, demonstrating the viability of this material class for efficient light harvesting. sci-hub.sesci-hub.se

All-polymer solar cells (all-PSCs) represent a promising frontier for flexible and stable photovoltaic devices. rsc.org Naphthalene diimide (NDI)-based polymers are among the most successful polymer acceptors for these devices due to their strong electron affinity and high electron mobility. sci-hub.sersc.org However, controlling the film morphology of NDI-based polymer blends can be challenging. rsc.org

To address this, researchers have developed random terpolymers, introducing a third monomer into the NDI-bithiophene backbone to fine-tune the polymer's crystallinity and optimize the donor-acceptor blend morphology. scispace.comrsc.org For instance, the introduction of a (2E, 2′E)-3,3′-(2,5-bis(2-ethylhexyloxy)-1,4-phenylene)bis(2-(5-(trimethylstannyl)thiophen-2-yl)acrylonitrile) (DCB) unit into the N2200 backbone created the terpolymers PNDI5 and PNDI10. rsc.orgnih.gov When blended with the donor polymer PBDB-T, the PNDI5-based device achieved a power conversion efficiency (PCE) of 8.01%, a significant improvement over the 6.60% PCE of the standard N2200-based device. scispace.comnih.gov This enhancement was attributed to a more favorable film morphology and more balanced charge carrier mobilities. rsc.orgnih.gov

Side-chain engineering is another effective strategy. By creating terpolymers with two different NDI units distinguished by their alkyl side chains (e.g., 2-hexyldecyl and 2-decyltetradecyl), researchers achieved a PCE of 9.3% with a PBDB-T donor, again outperforming the N2200-based equivalent. sci-hub.se

Below is a table summarizing the performance of select all-PSCs using NDI-based polymer acceptors.

| Polymer Donor | Polymer Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PBDB-T | N2200 | 0.87 | 11.00 | 67.2 | 6.60 | nih.gov |

| PBDB-T | PNDI5 | 0.87 | 12.32 | 74.9 | 8.01 | nih.gov |

| PBDB-T | PNDI10 | 0.86 | 10.93 | 72.0 | 6.70 | nih.gov |

| PBDB-T | PNDIHD/DT-0.41 | - | - | - | 9.3 | sci-hub.se |

| PBDB-T | PNEOD-C8 | - | - | - | 5.84 | sci-hub.se |

The efficiency of a polymer solar cell is fundamentally governed by several processes: light absorption, exciton (B1674681) generation, exciton dissociation into free charges, and the transport and collection of these charges at the electrodes. For blends containing this compound-based polymers, optimizing the nanoscale morphology of the donor-acceptor blend is critical for efficient exciton dissociation and charge transport. scispace.comchinesechemsoc.org

In all-PSCs using NDI-based terpolymer acceptors like PNDI5, the improved performance is directly linked to more efficient charge generation and collection. nih.gov The dependence of the photocurrent density on the effective voltage can reveal insights into these processes. scispace.com Enhanced external quantum efficiency (EQE) spectra for PNDI5-based devices indicate that a broader range of photons contribute to the photocurrent compared to the homopolymer N2200-based device. scispace.comnih.gov

Photoluminescence (PL) quenching experiments are a powerful tool to probe exciton dissociation. In an ideal blend, the PL of the donor and acceptor polymers is significantly quenched, indicating that excitons are efficiently dissociated at the donor-acceptor interface rather than decaying radiatively. scispace.com For the PBDB-T:PNDI5 blend, a more pronounced PL quenching was observed compared to blends with N2200, confirming more efficient exciton dissociation and charge generation. scispace.com Furthermore, achieving balanced hole and electron mobilities is crucial for minimizing charge recombination and ensuring that charge carriers are efficiently collected at the electrodes. nih.gov The improved fill factor in PNDI5-based devices was attributed in part to this balanced charge transport. nih.gov

Polymers based on the this compound structure, particularly NDI-copolymers, are recognized as high-performance n-type semiconductors for organic field-effect transistors (OFETs). mdpi.comrsc.org The development of these materials is driven by the need for stable and solution-processable n-channel transistors, which are essential components for complementary logic circuits and other advanced electronic applications. mdpi.comnih.gov

The inherent electron-deficient nature of the naphthalene diimide core provides the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level necessary for efficient electron injection and transport. rsc.orgresearchgate.net The performance of OFETs based on these materials is highly sensitive to the polymer's structure, including the choice of co-monomer and the nature of the alkyl side chains, which dictate the solid-state packing, film morphology, and ultimately, the charge carrier mobility. mdpi.comsci-hub.sersc.org

The key performance metric for an OFET is the charge carrier mobility (µ), which quantifies how quickly charges move through the semiconductor layer. For n-type polymers based on a naphthalene-thiophene backbone, this is the electron mobility (µe). Research has shown that these materials can achieve high electron mobilities, with values often approaching or exceeding 10⁻² cm² V⁻¹ s⁻¹. rsc.orgacs.org

Synthetic strategies such as creating copolymers and terpolymers have been instrumental in enhancing charge transport. A series of NDI copolymers incorporating furan, thiophene, and selenophene (B38918) units yielded electron mobilities ranging from 0.012 to 0.24 cm² V⁻¹ s⁻¹. acs.org Side-chain engineering is also a critical tool. In one study, replacing the common 2-octyldodecyl side chain on an NDI-bithiophene polymer with a cardanol-based side chain led to improved electron mobility, attributed to increased chain flexibility and more ordered molecular packing. mdpi.com

The on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off," is another crucial parameter. NDI-based OFETs have demonstrated high on/off ratios, often exceeding 10⁵, indicating efficient switching behavior. rsc.orgresearchgate.net These excellent charge transport characteristics make naphthalene-bisimide polymers promising solution-processable materials for n-channel transistors. rsc.orgresearchgate.net

Below is a table summarizing the electron mobility of select OFETs using NDI-based polymers.

| Polymer/Molecule | Device Architecture | Electron Mobility (µₑ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Naphthalene bisimides with alkylthienyl groups | Bottom contact, staggered | Approaching 10⁻² | > 10⁵ | rsc.org |

| NDI-Het Copolymers (Het = Fu, Th, Se) | - | 0.012 - 0.24 | - | acs.org |

| PNDIHD/DT-x Terpolymers | - | Up to 0.45 | - | sci-hub.se |

| P(NDICL-T2) (Cardanol side chain) | - | Enhanced vs. P(NDI2OD-T2) | - | mdpi.com |

All-Polymer Solar Cells Utilizing this compound-Based Acceptors

Polymer Light-Emitting Diodes (PLEDs)

PLEDs are a key technology for next-generation flat-panel displays, offering advantages such as self-emission, high luminous efficiency, and mechanical flexibility. nii.ac.jp The performance of PLEDs is intrinsically linked to the properties of the emissive polymer layer. nii.ac.jp

Poly(this compound) (PBTN) itself is a green-light emitting material. electrochemsci.org In a dimethyl formamide (DMF) solution, it exhibits an emission peak at 514 nm with a photoluminescence (PL) quantum yield of 0.235. electrochemsci.org The introduction of the naphthalene unit into the poly(2,2'-bithiophene) backbone is a key factor in its optical properties. electrochemsci.org

For instance, three 1,4-naphthalene-based copolymers—PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT—were synthesized using Suzuki coupling polymerization. mdpi.com When blended with poly(9-vinyl carbazole) (PVK) as a host, these copolymers showed varied electroluminescence. mdpi.com Notably, the PNP(1,4)-TF copolymer, which has perpendicular aryl side groups, demonstrated high thermal stability and the best performance as a blue-emitting material in PVK-host-based OLEDs. mdpi.com The emission peaks of these blends shifted depending on the concentration of the emitting polymer, with lower concentrations resulting in peaks around 450 nm and higher concentrations also showing a contribution at 500 nm. mdpi.com

Another approach involves copolymerizing this compound (BTN) with pyrene (B120774). researchgate.net The resulting copolymer, P(BTN-co-pyrene), exhibits distinct electrochromic properties, showing three different colors (yellowish green, green, and blue) at various potentials. researchgate.net An electrochromic device (ECD) constructed with P(BTN-co-pyrene) and poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrated a maximum optical contrast of 24.4% and a fast response time of 0.43 seconds at 635 nm. researchgate.net

The table below summarizes the performance of various PLEDs based on this compound and its copolymers.

| Polymer/Copolymer | Host Material | Emission Color | Emission Peak (nm) | Key Findings |

| PBTN | - | Green | 514 | Photoluminescence quantum yield of 0.235 in DMF solution. electrochemsci.org |

| PNP(1,4)-TF | PVK | Blue | ~450 | Showed the best performance with high thermal stability among related copolymers. mdpi.com |

| P(BTN-co-pyrene) | - | Yellowish Green, Green, Blue | - | Used in an electrochromic device with PEDOT, showing good contrast and response time. researchgate.net |

Potential in Chemical Sensor Applications

The application of conjugated polymers in chemical sensors is a growing area of research. electrochemsci.org The changes in the optical and electrical properties of these polymers upon interaction with chemical species form the basis of their sensing capabilities.

While direct and extensive research on the use of poly(this compound) specifically for chemical sensor applications is not widely documented in the provided context, its demonstrated electrochemical and optical responsiveness suggests significant potential. The polymer's fluorescence and multichromic behavior under varying potentials indicate a sensitivity to its electronic environment. electrochemsci.org This sensitivity is a crucial characteristic for a chemical sensing material.

The porous structure observed in PBTN films, as seen through scanning electron microscopy (SEM), could also be advantageous for sensor applications. electrochemsci.org A porous morphology increases the surface area available for interaction with analytes, potentially leading to enhanced sensitivity and faster response times.

The principle relies on the fact that the π-conjugated systems of these polymers can be perturbed by external stimuli, leading to measurable changes in their properties. electrochemsci.org For instance, the interaction with an analyte could alter the polymer's conjugation length or doping level, resulting in a change in its absorption spectrum, fluorescence, or conductivity.

The spectroelectrochemical analysis of PBTN reveals significant changes in its UV-vis spectrum upon oxidation, with the intensity of the π–π* transition decreasing while two new absorption bands appear at 700 nm and beyond 1050 nm. electrochemsci.org This demonstrates the polymer's ability to respond to electrochemical stimuli, a property that can be harnessed for the development of electrochemical sensors.

Further research into the specific interactions of PBTN and its copolymers with various chemical analytes would be necessary to fully realize their potential in chemical sensor applications.

Computational and Theoretical Investigations of 1,4 Bis 2 Thienyl Naphthalene and Its Polymeric Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the molecular and electronic structure of complex organic molecules like 1,4-Bis(2-thienyl)naphthalene. uniroma2.it This computational methodology allows for the calculation of various molecular properties and provides insights into chemical reactivity. uniroma2.it DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to investigate the effects of structural modifications on the electronic and structural properties of naphthalene (B1677914) derivatives. researchgate.net These theoretical studies can determine optimized structures, total energies, electronic states, and other key parameters. researchgate.net

Frontier Molecular Orbital Analysis (HOMO, LUMO)

A key aspect of understanding the electronic behavior of this compound is the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. ajchem-a.com

In conjugated molecules, the spatial distribution of the HOMO and LUMO is often spread across the entire molecule, indicating significant electron delocalization. researchgate.net For donor-π-acceptor systems, the HOMO is typically localized on the donor and π-bridge, while the LUMO is situated on the acceptor and π-bridge. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the electronic and photophysical properties of the molecule. rsc.org For example, adding electron-donating groups tends to raise the HOMO energy level, making the molecule easier to oxidize. researchgate.net

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Naphthalene | 6-31G | -5.82 | -1.11 | 4.71 |

This table presents theoretical data for naphthalene as a reference, based on DFT calculations. samipubco.com The values for this compound would be influenced by the thienyl substituents.

Computational Studies on Intramolecular Charge Transfer Processes

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules, where an electron is transferred from an electron-rich (donor) part of the molecule to an electron-poor (acceptor) part upon photoexcitation. researchgate.net This process is crucial for various technological applications, including organic light-emitting diodes (OLEDs) and solar energy conversion. researchgate.net

Computational studies, often employing DFT and time-dependent DFT (TD-DFT), are instrumental in understanding and predicting ICT processes. researchgate.netnih.gov These calculations can elucidate the nature of the excited states and the factors influencing the charge transfer, such as the electronic properties of the donor and acceptor units and the nature of the π-bridge connecting them. researchgate.net In push-pull systems, the presence of a π-conjugated system facilitates this charge transfer, leading to a zwitterionic form with a high dipole moment. nih.gov The solvent environment can also significantly impact the ICT process, with polar solvents often stabilizing the charge-separated state. researchgate.net Theoretical models can help predict the rates of ICT and understand the influence of the surrounding medium. researchgate.net

Semiempirical Methods for Electronic Structure Characterization

While DFT provides a high level of accuracy, semiempirical methods offer a computationally less expensive alternative for characterizing the electronic structure of large molecules and polymers. These methods use a simpler approximation of the Schrödinger equation, incorporating parameters derived from experimental data. Although less rigorous than ab initio methods like DFT, they can still provide valuable qualitative insights into electronic properties and trends within a series of related compounds. They are particularly useful for initial screenings of large numbers of molecules or for studying very large systems where DFT calculations would be computationally prohibitive.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Theoretical calculations are widely used to predict and interpret the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By analyzing the transitions involved, researchers can understand the nature of the electronic excitations, such as π–π* transitions, which are common in conjugated systems. mdpi.com Similarly, theoretical methods can provide insights into the fluorescence properties of a molecule. mdpi.comnih.gov For instance, calculations can help to understand the relationship between molecular structure and fluorescence quantum yields and lifetimes. mdpi.com The introduction of substituents, such as silyl (B83357) groups on a naphthalene core, has been shown both experimentally and theoretically to cause bathochromic (red) shifts in absorption maxima and enhance fluorescence intensities. mdpi.comresearchgate.net

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | - | - | 0.85 |

| Naphthalene | Cyclohexane | 276, 285 | - | 0.23 |

| 7-Hex (a naphthalene diimide) | CH2Cl2 | 391 | - | - |

| 7-Ph (a naphthalene diimide) | CH2Cl2 | 398 | - | - |

| 8-Hex (an anthracene (B1667546) diimide) | CH2Cl2 | 489 | - | - |

| 8-Ph (an anthracene diimide) | CH2Cl2 | 499 | - | - |

This table includes experimental data for various naphthalene derivatives to provide context for the types of properties that can be predicted theoretically. mdpi.commdpi.combeilstein-journals.org

Theoretical Insights into Molecular Engineering and Structural Modifications

Theoretical calculations provide a powerful platform for the rational design and molecular engineering of new materials based on the this compound scaffold. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect the electronic and optical properties of the resulting compounds. rsc.org

For example, theoretical studies can explore the effects of adding different electron-donating or electron-withdrawing groups to the thiophene (B33073) or naphthalene rings. rsc.org This allows for the fine-tuning of the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the charge transport properties of the material. mdpi.com Such computational screening can guide synthetic efforts towards the most promising candidates for specific applications, such as in organic electronics or as fluorescent probes. Theoretical investigations into the effects of structural modifications on properties like excited-state intramolecular proton transfer (ESIPT) in related systems further highlight the utility of these computational approaches in molecular design. scilit.com

Advanced Material Architectures and Device Integration of 1,4 Bis 2 Thienyl Naphthalene Derivatives

Thin Film Fabrication and Morphological Studies

The performance of electronic devices based on organic semiconductors is critically dependent on the morphology and structure of the active material thin film. Consequently, considerable effort has been dedicated to developing methods for fabricating high-quality films of 1,4-bis(2-thienyl)naphthalene derivatives and understanding the relationship between processing conditions and film properties.

Control of Microstructure and Crystallinity

The arrangement of molecules in the solid state, or microstructure, and the degree of long-range order, or crystallinity, are paramount for efficient charge transport in organic semiconductor films. Various techniques have been employed to control these aspects in films of this compound and related naphthalene-based materials.

Solution-based processing techniques like spin coating and drop-casting are widely used for their simplicity and scalability. researchgate.net The choice of solvent, solution concentration, and substrate temperature can significantly influence the resulting film morphology. For instance, the use of high-boiling point solvents or solvent additives can slow down the evaporation rate, allowing more time for molecular self-assembly and leading to higher crystallinity. nih.gov

For naphthalene (B1677914) diimide (NDI) derivatives, which share the naphthalene core, the molecular weight of the polymer plays a crucial role in determining the film's microstructure. Low-molecular-weight polymers of P(NDI2OD-T2) tend to form liquid-crystalline morphologies, while higher molecular weights lead to different packing and domain sizes. rsc.org The crystallinity of poly(3-hexylthiophene) (P3HT), a well-studied conjugated polymer, has been shown to decrease with increasing molecular number, which in turn affects the charge transport properties. rsc.org

X-ray diffraction (XRD) is a powerful tool for probing the crystallinity and molecular orientation within thin films. Studies on naphthalene bisimides have shown that molecules deposited on substrates can adopt regular arrangements, forming crystalline domains that are highly oriented with respect to the substrate. researchgate.net This preferred orientation is crucial for optimizing charge transport in the desired direction for device operation. Infrared (IR) spectroscopy, including techniques like Reflection Absorption InfraRed Spectroscopy (RAIRS), can provide complementary information on the local molecular orientation of different functional units within the polymer chain, such as the naphthalene diimide and bithiophene units in P(NDI2OD-T2). researchgate.net This allows for a detailed understanding of how the polymer chains are arranged on the substrate surface. researchgate.net

The table below summarizes the effects of various processing parameters on the microstructure and crystallinity of thin films based on naphthalene derivatives.

| Processing Parameter | Effect on Microstructure and Crystallinity | Relevant Compounds |

| Solvent Choice | High-boiling point solvents can promote higher crystallinity by slowing evaporation. nih.gov | General conjugated polymers |

| Molecular Weight | Lower molecular weight can lead to liquid-crystalline phases, while higher molecular weight affects domain size and connectivity. rsc.org | P(NDI2OD-T2), P3HT |

| Substrate Temperature | Can influence the degree of molecular ordering and orientation. researchgate.netresearchgate.net | Naphthalene bisimides, Perylene diimides |

| Annealing | Thermal annealing can induce changes in self-assembly and pore formation. frontiersin.org | Block copolymers |

Analysis of Film Porosity and Surface Properties

The porosity and surface characteristics of thin films are critical for applications such as sensors and for controlling the interface with other layers in a device. The self-assembly of block copolymers, for example, can lead to the formation of porous films with tunable morphologies. frontiersin.org

Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are instrumental in visualizing the surface morphology, including the size and distribution of pores. frontiersin.org For instance, AFM studies on block copolymer films have revealed rough surfaces with pore diameters ranging from approximately 1.0 to 4.0 micrometers. frontiersin.org

The surface properties, particularly the hydrophobicity, can be assessed by measuring the water contact angle (WCA). frontiersin.org For porous films, the WCA can be influenced by the surface roughness and the ability of water to penetrate the pores. frontiersin.org Thermal annealing can alter the self-assembly of the polymer chains, leading to changes in the surface morphology and, consequently, the hydrophobic properties of the film. frontiersin.org

Optical techniques like spectroscopic ellipsometry can be used to characterize the nanostructure of porous films, including pore size distribution and refractive index profiles. ucm.es By performing measurements in a controlled humidity environment, the interaction of water vapor with the porous structure can be studied, providing insights into the film's porosity and its effect on optical properties. ucm.es

Integration in Multi-layered Device Structures

Derivatives of this compound are promising materials for integration into various multi-layered electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the properties of the individual layers and the interfaces between them.

In OFETs, the semiconductor layer, which can be a this compound derivative, is in contact with a dielectric layer and source/drain electrodes. The morphology and crystallinity of the semiconductor film at the dielectric interface are crucial for efficient charge transport.

In OPVs, these materials can function as either the electron donor or electron acceptor layer, forming a heterojunction with another organic material. The layer-by-layer (LbL) fabrication technique, which involves the sequential deposition of the donor and acceptor layers, allows for the creation of a pseudo-bilayer structure that can enhance interfacial contact compared to a bulk heterojunction (BHJ). rsc.org The selection of materials with appropriate energy levels (HOMO and LUMO) is critical for efficient charge separation and collection. For example, 6,13-di(2-thienyl)pentacene, a related thiophene-functionalized acene, has been used as a donor material in LbL devices. rsc.org

The use of interlayer materials between the active layers and the electrodes is a common strategy to improve device performance. nsf.gov These interlayers can modify the work function of the electrodes, facilitating charge injection or extraction and reducing energy barriers at the interfaces. nsf.gov For example, conjugated polymer electrolytes (CPEs) containing naphthalene diimide (NDI) units have been developed as interlayers in OPVs. nsf.gov

The table below provides examples of device structures incorporating naphthalene-based materials.

| Device Type | Material (Role) | Device Structure Example | Key Performance Metric |

| OFET | N,N′-bis[2-(2-thienyl)ethyl]-napthalene-1,4,5,8-tetracarboxylic diimide (n-type semiconductor) | Bottom-gate, top-contact | Electron mobility |

| OPV | 6,13-di(2-thienyl)pentacene (BTP) (Donor) | LbL with C60 (Acceptor) | Power Conversion Efficiency (PCE) of 1.4% rsc.org |

| OPV | P(NDI2OD-T2) (N2200) (Acceptor) | All-polymer solar cell with PBDB-T (Donor) | PCE of 7.7% sci-hub.se |

| OPV | NDI-based terpolymer (PNDI5) (Acceptor) | All-polymer solar cell with PBDB-T (Donor) | PCE of 8.01% nih.gov |

| Electrochemical Sensor | Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) | Modified glassy carbon electrode | Detection of Pb(II) and Cd(II) ions researchgate.net |